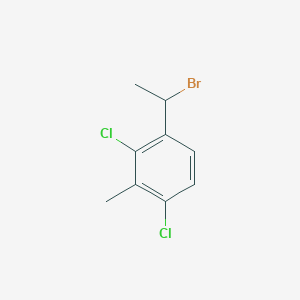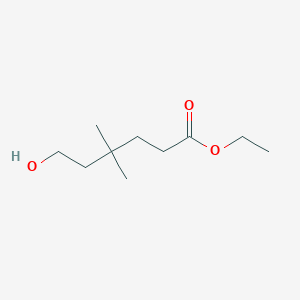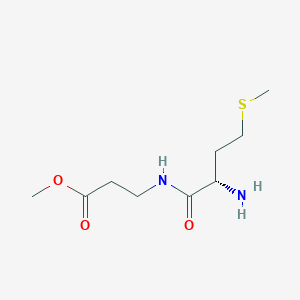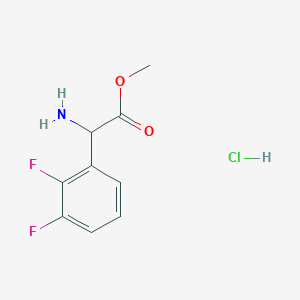![molecular formula C14H17NO2 B13511717 Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-phenyl-3-azabicyclo[311]heptane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[311]heptane core This structure is notable for its rigidity and the presence of a nitrogen atom within the bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo[3.1.1]heptane core . The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce fully saturated bicyclic compounds.
Applications De Recherche Scientifique
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound’s rigid structure and nitrogen atom make it a valuable scaffold for designing new drugs, particularly in the development of antihistamines and other bioactive molecules.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including natural product analogs and pharmaceuticals.
Material Science: The unique properties of the azabicyclo[3.1.1]heptane core can be exploited in the design of new materials with specific mechanical or electronic properties.
Mécanisme D'action
The mechanism by which methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate exerts its effects is primarily through its interaction with biological targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s rigidity also ensures a specific spatial arrangement, which can be crucial for binding to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate: Another azabicyclo[3.1.1]heptane derivative with similar structural features but different functional groups.
8-azabicyclo[3.2.1]octane: A related bicyclic compound with a different ring size and nitrogen placement.
Uniqueness
Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate is unique due to the presence of the phenyl group, which can enhance its interaction with aromatic residues in biological targets. This feature distinguishes it from other azabicyclo[3.1.1]heptane derivatives and can lead to different biological activities and applications.
Propriétés
Formule moléculaire |
C14H17NO2 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-12(16)14-7-13(8-14,9-15-10-14)11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3 |
Clé InChI |
UAJLKDJOZKYVJA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC(C1)(CNC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
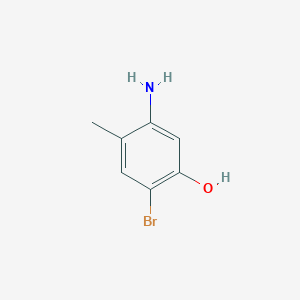
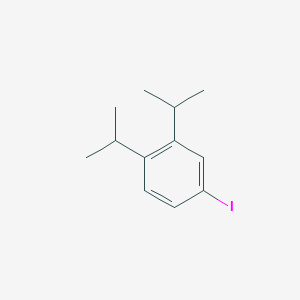
amino}acetic acid](/img/structure/B13511655.png)
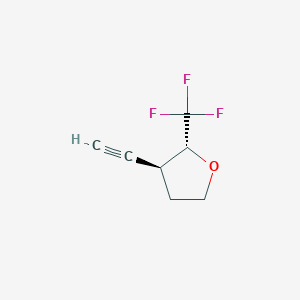
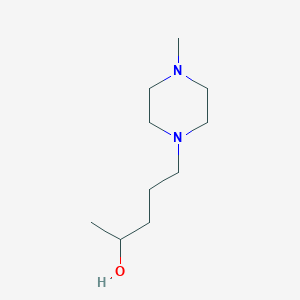
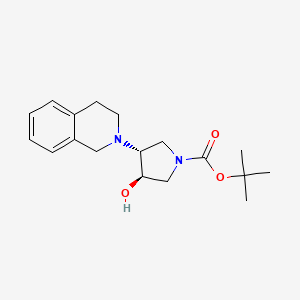
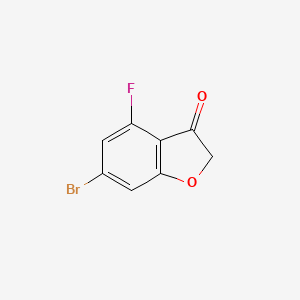
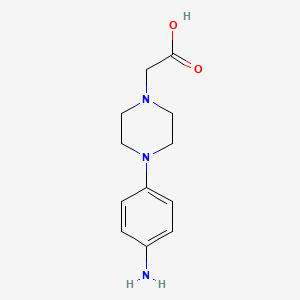
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
